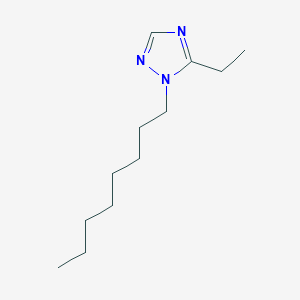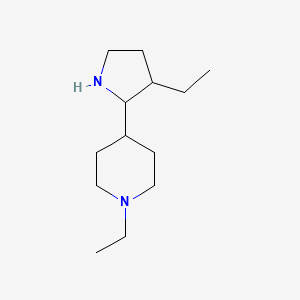![molecular formula C36H62O8 B12880905 Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate CAS No. 7598-67-6](/img/structure/B12880905.png)
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate is a complex organic compound characterized by its unique structure, which includes two tetrahydrofuran rings and a decanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate typically involves the reaction of 1,5-bis(tetrahydrofuran-2-yl)pentan-3-ol with decanedioyl dichloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of lactones and carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides.
Aplicaciones Científicas De Investigación
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique mechanical properties.
Pharmaceuticals: Potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Industry: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The tetrahydrofuran rings provide a flexible framework that can adapt to various molecular environments, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) adipate
- Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) succinate
Uniqueness
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate is unique due to its longer decanedioate backbone, which provides greater flexibility and potential for forming more stable complexes compared to its shorter-chain analogs.
Propiedades
Número CAS |
7598-67-6 |
|---|---|
Fórmula molecular |
C36H62O8 |
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate |
InChI |
InChI=1S/C36H62O8/c37-35(43-33(21-17-29-11-7-25-39-29)22-18-30-12-8-26-40-30)15-5-3-1-2-4-6-16-36(38)44-34(23-19-31-13-9-27-41-31)24-20-32-14-10-28-42-32/h29-34H,1-28H2 |
Clave InChI |
TZZSRRQLPNHHLU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCCCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
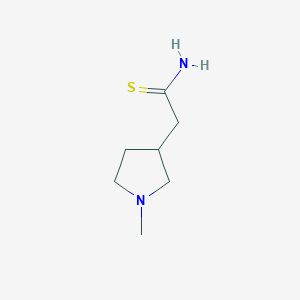
![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
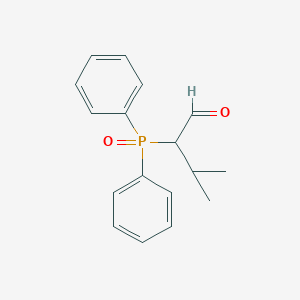
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)

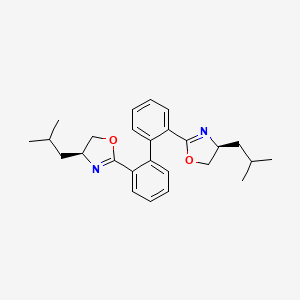

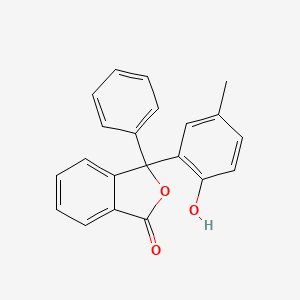
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)

